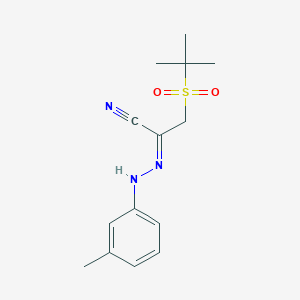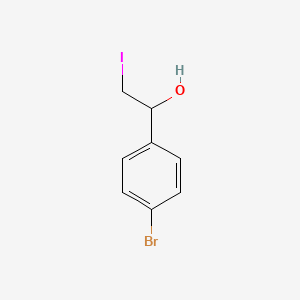
1-(4-Bromophenyl)-2-iodoethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-iodoethan-1-ol is an organic compound characterized by the presence of both bromine and iodine atoms attached to an ethan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-iodoethan-1-ol typically involves the halogenation of an appropriate precursor. One common method is the reaction of 4-bromobenzyl alcohol with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive halogen species involved.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromophenyl)-2-iodoethan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: PCC or Jones reagent in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Substitution: Formation of 1-(4-Bromophenyl)-2-azidoethan-1-ol or 1-(4-Bromophenyl)-2-thiocyanatoethan-1-ol.
Oxidation: Formation of 1-(4-Bromophenyl)-2-iodoethanone.
Reduction: Formation of 1-(4-Bromophenyl)-2-iodoethane.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-iodoethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-2-iodoethan-1-ol depends on its specific application. In chemical reactions, the presence of both bromine and iodine atoms makes it a versatile intermediate, capable of undergoing various transformations. The molecular targets and pathways involved would vary based on the specific reaction or application being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromophenyl)-2-chloroethan-1-ol
- 1-(4-Bromophenyl)-2-fluoroethan-1-ol
- 1-(4-Bromophenyl)-2-bromoethan-1-ol
Comparison: 1-(4-Bromophenyl)-2-iodoethan-1-ol is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to its analogs. The iodine atom, being larger and more polarizable, can participate in different types of reactions and interactions compared to chlorine, fluorine, or even another bromine atom. This makes this compound a valuable compound in synthetic chemistry for creating complex molecules with specific properties.
Eigenschaften
Molekularformel |
C8H8BrIO |
|---|---|
Molekulargewicht |
326.96 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-iodoethanol |
InChI |
InChI=1S/C8H8BrIO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2 |
InChI-Schlüssel |
GWLSAGACICLTHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CI)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



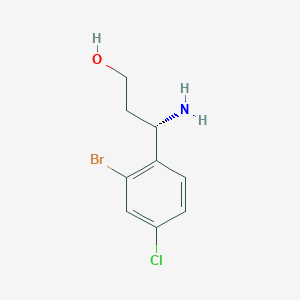
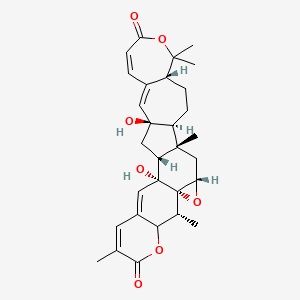

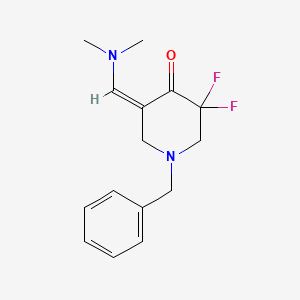
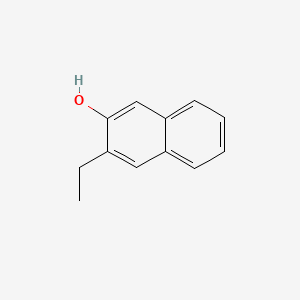
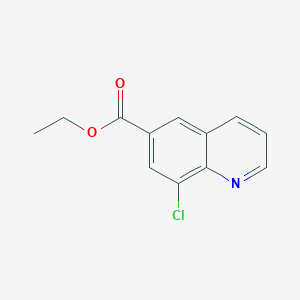
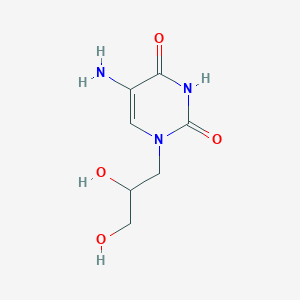
![5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13063149.png)
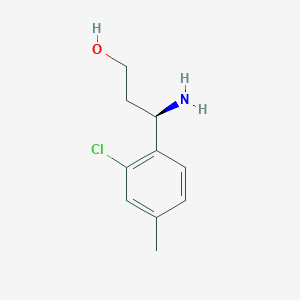
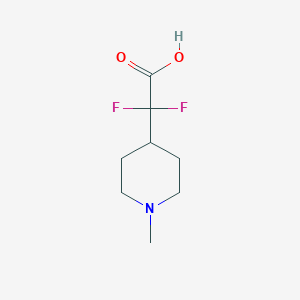
![Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13063169.png)
![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)
